3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused tricyclic core. Its structure includes a pyrazole ring fused to a quinoline backbone, with a 4-fluorophenyl group at position 3 and a 4-methylbenzyl substituent at position 3. The fluorine atom at the para position of the phenyl ring and the methyl group on the benzyl moiety are critical for optimizing binding affinity and metabolic stability .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-6-8-17(9-7-16)14-28-15-21-23(18-10-12-19(25)13-11-18)26-27-24(21)20-4-2-3-5-22(20)28/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSTYTPSCTYBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyrazole ring and subsequent functionalization with fluorophenyl and methylbenzyl groups. Key steps may include:
Formation of the quinoline core: This can be achieved through the Friedländer synthesis, which involves the condensation of o-aminoaryl aldehydes or ketones with a ketone possessing an α-methylene group.
Introduction of the pyrazole ring: This step often involves cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or fluorination using Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H18FN3
- Molecular Weight : 385.41 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
The compound features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of fluorine and methyl groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival .
- Case Studies : Research has demonstrated that derivatives similar to this compound can inhibit tumor growth in various cancer models, including breast and lung cancers .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is notable:
- Inhibition of Nitric Oxide Production : In vitro studies indicate that it can significantly reduce nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages, suggesting its role as a potent anti-inflammatory agent .
- Therapeutic Implications : These properties could make it a candidate for treating inflammatory diseases such as arthritis and colitis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Activity Against Pathogens : Some studies have reported that pyrazoloquinoline derivatives possess activity against various bacterial strains, potentially offering new avenues for antibiotic development .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Commonly used precursors include substituted phenyl and pyrazole derivatives.
- Reagents and Conditions : Reactions often require catalysts such as palladium or copper under controlled temperatures to achieve optimal yields.
- Characterization : The synthesized compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the efficacy of pyrazoloquinoline derivatives:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methylbenzyl groups can enhance its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity and metabolic stability across multiple analogs .
- Benzyl Modifications : Replacing 4-methylbenzyl with 2-methoxybenzyl () or 3-methylbenzyl () alters steric and electronic interactions, impacting receptor selectivity.
- Methoxy Groups: 7,8-Dimethoxy substituents () improve solubility but may reduce blood-brain barrier penetration compared to non-polar groups.
Pharmacokinetic Profiles
Biological Activity
3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.
The molecular formula for this compound is . The compound features a pyrazoloquinoline structure, which is known for its potential pharmacological properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazoloquinolines. Modifications at specific positions on the pyrazole ring can enhance or diminish activity against various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of pyrazoloquinolines exhibit promising anticancer properties. For instance, several studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cell growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 10.5 | Apoptosis induction |
| This compound | MCF-7 | 12.0 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Antimicrobial Activity
While not primarily known for antimicrobial properties, some derivatives have exhibited moderate antibacterial activity. Studies indicate that these compounds can act against various bacterial strains, although further optimization is needed to enhance efficacy.
Study 1: Anticancer Evaluation
In a study published in MDPI, researchers synthesized a series of pyrazoloquinoline derivatives and evaluated their anticancer activity. The results indicated that specific modifications significantly enhanced potency against cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the structural variations .
Study 2: Mechanistic Insights
Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. The research highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key factors in mediating cell death .
Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects showed that certain pyrazoloquinoline derivatives could reduce inflammatory markers in vitro. The compounds were effective in decreasing TNF-alpha and IL-6 levels in LPS-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
